molecular formula C24H22N2O3S B2777670 N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide CAS No. 1251656-41-3

N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide

Cat. No.: B2777670
CAS No.: 1251656-41-3
M. Wt: 418.51
InChI Key: AAWFASSZPHNFFF-UHFFFAOYSA-N
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Description

N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide is a chemical compound known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes an oxazole ring, a tolyl group, and a benzenesulfonamide moiety. It is used in various fields, including drug development, material synthesis, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide typically involves the reaction of 5-methyl-2-(p-tolyl)oxazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-N-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)benzenesulfonamide
  • 5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-18-13-15-20(16-14-18)24-25-23(19(2)29-24)17-26(21-9-5-3-6-10-21)30(27,28)22-11-7-4-8-12-22/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWFASSZPHNFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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